3,6-Dichloro-4-methylpyridin-2(1H)-one
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Description
3,6-Dichloro-4-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01 g/mol. The purity is usually 95%.
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Biological Activity
3,6-Dichloro-4-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor effects. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₅H₄Cl₂N₂O
- Molecular Weight : 163.00 g/mol
- Boiling Point : 272.1 °C
- Melting Point : 86-88 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Pyridine derivatives often exhibit their effects through the modulation of enzyme activity and inhibition of microbial growth. The presence of chlorine atoms enhances the lipophilicity and bioavailability of the compound, which may facilitate better interaction with cellular targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 56 μg/mL | |
Escherichia coli | 55 μg/mL | |
Klebsiella pneumoniae | Not specified | |
Candida albicans | Not specified |
The compound has been shown to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli at concentrations lower than those required for planktonic growth inhibition, indicating its potential as an anti-biofilm agent.
Antiviral Activity
In the context of viral infections, particularly those caused by SARS-CoV-2, pyridine derivatives have been investigated for their antiviral properties. The structural features of this compound may enhance its interaction with viral proteins or host cell receptors, thereby inhibiting viral replication. However, specific data on its antiviral efficacy against SARS-CoV-2 remains limited.
Case Studies
Several studies have explored the biological activity of pyridine derivatives similar to this compound:
- Antimicrobial Efficacy : In a study examining various pyridine compounds, those with additional halogen substitutions exhibited enhanced antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to the pyridine ring can significantly influence biological activity and selectivity against resistant strains .
- Structure-Activity Relationship (SAR) : A systematic SAR study indicated that the introduction of different functional groups on the pyridine ring could lead to compounds with improved potency and selectivity for specific targets. For example, compounds containing methoxy groups showed increased antibacterial activity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C6H5Cl2NO |
---|---|
Molecular Weight |
178.01 g/mol |
IUPAC Name |
3,6-dichloro-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5Cl2NO/c1-3-2-4(7)9-6(10)5(3)8/h2H,1H3,(H,9,10) |
InChI Key |
YOGSWJGTWPHORM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.